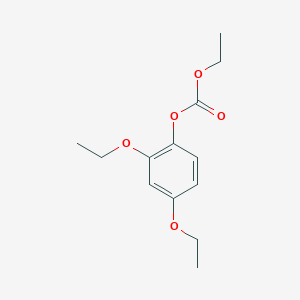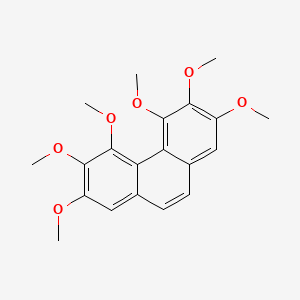
Phenanthrene, 2,3,4,5,6,7-hexamethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenanthrene, 2,3,4,5,6,7-hexamethoxy- is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon (PAH) consisting of three fused benzene rings. This compound is characterized by the presence of six methoxy groups attached to the phenanthrene core, making it highly substituted and unique in its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenanthrene, 2,3,4,5,6,7-hexamethoxy- typically involves the methoxylation of phenanthrene. This can be achieved through the reaction of phenanthrene with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through electrophilic aromatic substitution, where the methoxy groups are introduced at the 2, 3, 4, 5, 6, and 7 positions of the phenanthrene ring.
Industrial Production Methods
Industrial production of Phenanthrene, 2,3,4,5,6,7-hexamethoxy- may involve large-scale methoxylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenanthrene, 2,3,4,5,6,7-hexamethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone derivatives.
Reduction: Reduction reactions can convert the compound to dihydrophenanthrene derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the phenanthrene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Hydrogen gas in the presence of a metal catalyst, such as palladium or nickel, is commonly used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Phenanthrenequinone derivatives.
Reduction: Dihydrophenanthrene derivatives.
Substitution: Halogenated phenanthrene derivatives.
Scientific Research Applications
Phenanthrene, 2,3,4,5,6,7-hexamethoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including cytotoxic effects on cancer cells.
Medicine: Investigated for its potential use in drug development, particularly as an anticancer agent.
Industry: Utilized in the production of dyes, plastics, and other materials.
Mechanism of Action
The mechanism of action of Phenanthrene, 2,3,4,5,6,7-hexamethoxy- involves its interaction with cellular targets, leading to various biological effects. The compound may act as an inhibitor of specific enzymes, such as topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, the compound can induce cytotoxicity in cancer cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Phenanthrene: The parent compound, consisting of three fused benzene rings without methoxy substitutions.
Phenanthrenequinone: An oxidized derivative of phenanthrene.
Dihydrophenanthrene: A reduced derivative of phenanthrene.
Uniqueness
Phenanthrene, 2,3,4,5,6,7-hexamethoxy- is unique due to its high degree of methoxy substitution, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, particularly in the development of new materials and pharmaceuticals.
Properties
CAS No. |
63557-97-1 |
|---|---|
Molecular Formula |
C20H22O6 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2,3,4,5,6,7-hexamethoxyphenanthrene |
InChI |
InChI=1S/C20H22O6/c1-21-13-9-11-7-8-12-10-14(22-2)18(24-4)20(26-6)16(12)15(11)19(25-5)17(13)23-3/h7-10H,1-6H3 |
InChI Key |
CYXJRWPMNYNYML-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=CC3=CC(=C(C(=C32)OC)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![9-methyl-6H-chromeno[4,3-b]quinoline](/img/structure/B14500248.png)

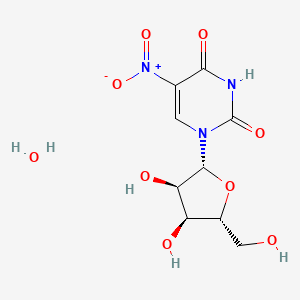
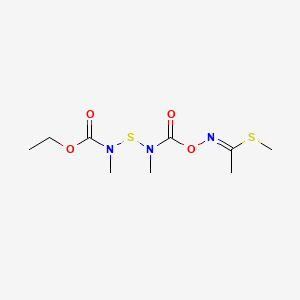
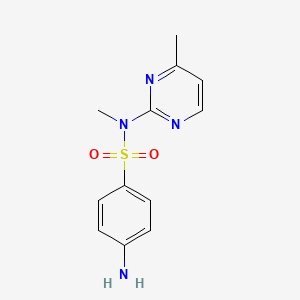
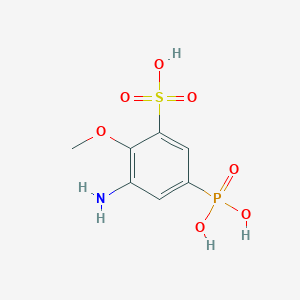
![2,7-Dimethylpyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B14500279.png)
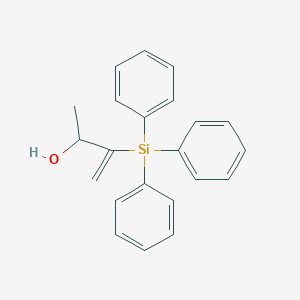


![3-[(5-Chlorofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14500316.png)
